

Application Notes and Protocols: Synthesis of 2-Hydroxy-5-nitropyridine

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Compound of Interest

Compound Name: 2-Hydroxy-5-nitropyridine

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Abstract

These application notes provide a detailed protocol for the synthesis of **2-hydroxy-5-nitropyridine**, a significant intermediate in the pharmaceutical and agrochemical industries. While the direct nitration of 2-hydroxypyridine is a potential synthetic route, this document focuses on a well-established and reproducible one-pot method starting from 2-aminopyridine. This method involves the nitration of 2-aminopyridine followed by a diazotization reaction to yield the final product. This document includes a comprehensive experimental protocol, tabulated quantitative data, and visual diagrams to illustrate the reaction workflow and chemical transformation.

Introduction

2-Hydroxy-5-nitropyridine, also known as 5-nitro-2-pyridone, is a key building block in the synthesis of various bioactive molecules, including antimalarial drugs and fungicides. The introduction of a nitro group to the pyridine ring is a critical step that allows for further functionalization. Although the direct nitration of 2-hydroxypyridine is cited in literature, detailed and reproducible protocols are not as readily available as the robust and scalable methods starting from 2-aminopyridine. The protocol detailed below is a one-pot synthesis that is efficient and avoids the isolation of intermediates, making it suitable for larger-scale production.

[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material (2-aminopyridine) and the final product (**2-hydroxy-5-nitropyridine**) is provided below.

Property	2-Aminopyridine	2-Hydroxy-5-nitropyridine
Molecular Formula	C ₅ H ₆ N ₂	C ₅ H ₄ N ₂ O ₃
Molecular Weight	94.11 g/mol	140.10 g/mol
Appearance	White to yellow crystalline solid	White to brown powder/crystal
Melting Point	56-59 °C	188-192 °C[3]
CAS Number	504-29-0	5418-51-9

Spectroscopic Data

The following table summarizes the characteristic ¹H NMR spectral data for the starting material and the final product.

Compound	Solvent	Chemical Shifts (δ, ppm)
2-Aminopyridine	CDCl ₃	7.98 (d, 1H), 7.35 (t, 1H), 6.60 (d, 1H), 6.45 (t, 1H), 4.5 (s, 2H)
2-Hydroxy-5-nitropyridine	DMSO-d ₆	12.63 (s, 1H), 8.65 (d, 1H), 8.14-8.10 (q, 1H), 6.43-6.41 (d, 1H)[2]

Experimental Protocol: One-Pot Synthesis from 2-Aminopyridine

This protocol is adapted from a patented industrial synthesis method.[2]

Materials:

- 2-Aminopyridine

- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (68-70%)
- Sodium Nitrite
- Ammonia Solution (25-30%)
- Ice
- Water

Equipment:

- 1000L Jacketed Glass Reactor (or appropriately scaled reaction vessel)
- Stirrer
- Thermometer
- Dropping Funnel
- Ice Bath
- Centrifuge/Filtration setup
- Drying Oven

Procedure:

- Charging the Reactor: Charge the reaction kettle with concentrated sulfuric acid (e.g., 1 ton for a 100 kg scale reaction).
- Addition of 2-Aminopyridine: Cool the sulfuric acid and add 2-aminopyridine (e.g., 100.0 kg, 1063.8 mol) in batches, ensuring the temperature is maintained between 10-20 °C.[2]
- Nitration: Add concentrated nitric acid (e.g., 92.8 kg, 957.4 mol) to the mixture. After the addition is complete, heat the reaction mixture to 45-50 °C and stir for 4-5 hours.[2]

- Quenching: Slowly transfer the reaction solution into a vessel containing ice water (e.g., 1 ton), maintaining the temperature between 0-10 °C.[2]
- Diazotization: Prepare an aqueous solution of sodium nitrite (e.g., 110.1 kg, 1595.7 mol) and add it dropwise to the quenched reaction mixture, keeping the temperature between 0-10 °C. [2]
- pH Adjustment and Precipitation: After the diazotization is complete, slowly add ammonia water (e.g., 600 kg) to adjust the acid concentration of the reaction solution to 25-30%, which will cause the product to precipitate.[2]
- Isolation and Drying: Isolate the precipitated solid by centrifugation or filtration. Dry the filter cake to obtain **2-hydroxy-5-nitropyridine**. [2]

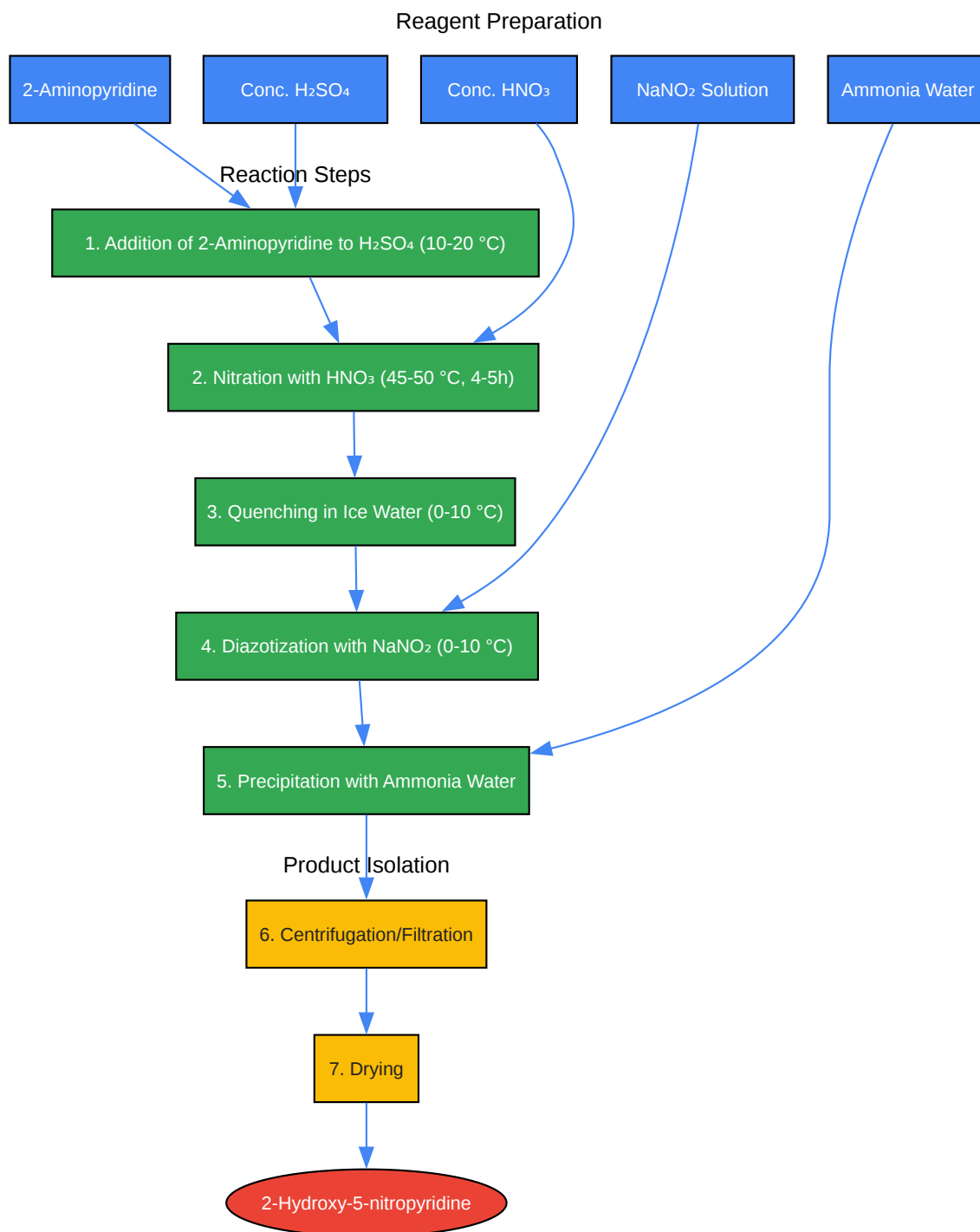
Quantitative Data for the Reaction:

Reactant/Product	Molar Mass (g/mol)	Amount (kg)	Moles	Molar Ratio
2-Aminopyridine	94.11	100.0	1063.8	1.0
Concentrated Nitric Acid	63.01	92.8	957.4	~0.9
Sodium Nitrite	69.00	110.1	1595.7	~1.5
2-Hydroxy-5-nitropyridine (Yield)	140.10	84.5	603.1	-

The reported yield for this specific example is 56.7%. [2]

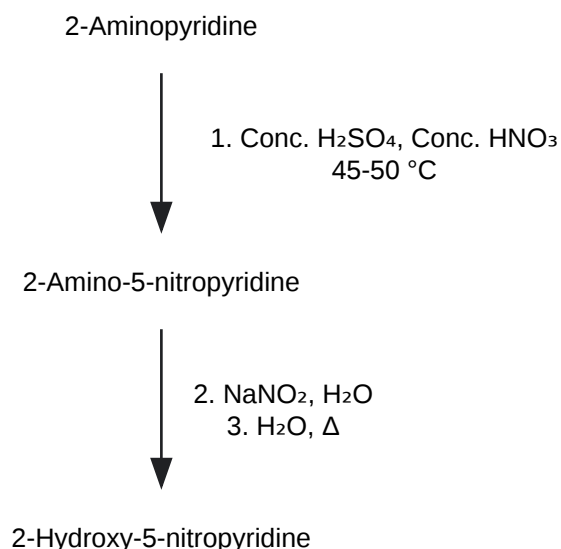
Reaction Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical transformations involved in the synthesis.



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Caption: Experimental workflow for the one-pot synthesis of **2-hydroxy-5-nitropyridine**.



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Caption: Chemical reaction pathway from 2-aminopyridine to **2-hydroxy-5-nitropyridine**.

Discussion of the Direct Nitration of 2-Hydroxypyridine

While the presented protocol starts from 2-aminopyridine, the direct nitration of 2-hydroxypyridine is a theoretically more direct route. Literature suggests that this transformation can be achieved using dilute nitric acid at mild temperatures (40-60 °C) to favor the formation of the 5-nitro isomer.^[4] However, the pyridine ring is generally deactivated towards electrophilic aromatic substitution, and the reaction conditions must be carefully controlled to achieve regioselectivity and avoid over-nitration or side reactions. The lack of detailed, reproducible protocols in peer-reviewed literature for this direct route suggests that it may be lower-yielding or less regioselective compared to the well-established synthesis from 2-aminopyridine.

Safety Information

This synthesis involves the use of highly corrosive and oxidizing acids. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The nitration reaction is exothermic and should be conducted with adequate cooling

and temperature monitoring to prevent runaway reactions. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The one-pot synthesis of **2-hydroxy-5-nitropyridine** from 2-aminopyridine offers a reliable and scalable method for producing this valuable intermediate. The detailed protocol and quantitative data provided in these application notes are intended to assist researchers and professionals in the successful implementation of this synthesis. While direct nitration of 2-hydroxypyridine remains an area of interest, the method described herein is currently the more documented and industrially relevant approach.

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